molecular formula C7H4Br2FNO B1447412 2,3-Dibromo-4-fluorobenzamide CAS No. 1804416-57-6

2,3-Dibromo-4-fluorobenzamide

Cat. No.: B1447412
CAS No.: 1804416-57-6
M. Wt: 296.92 g/mol
InChI Key: ODEVQYCEGGUWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Substituted Benzamide (B126) Scaffolds in Organic Chemistry

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. This structural motif is a cornerstone in medicinal chemistry and materials science. ontosight.ai The versatility of the benzamide scaffold allows for systematic modifications of its steric and electronic properties by introducing different functional groups at various positions on the benzene ring. ontosight.ai These modifications can profoundly influence the molecule's reactivity, conformational preferences, and intermolecular interactions.

In organic synthesis, the amide bond of benzamides is relatively stable, providing a robust core for further chemical transformations. The aromatic ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, allowing for the construction of complex molecular architectures. The ability of the amide group to form hydrogen bonds is a key feature that often dictates the solid-state structure and biological interactions of these compounds. mdpi.com Researchers have extensively utilized substituted benzamides as key intermediates and final products in the synthesis of a wide array of molecules with applications ranging from pharmaceuticals to agrochemicals. ontosight.airesearchgate.net

Significance of Dihalo- and Fluoro-Benzamide Derivatives in Contemporary Chemical Synthesis

The introduction of halogen atoms, particularly fluorine and bromine, into the benzamide scaffold gives rise to dihalo- and fluoro-benzamide derivatives with significant potential in modern chemical synthesis. The presence of multiple halogen atoms can dramatically alter the chemical reactivity and biological activity of the parent molecule. ontosight.ai

Fluorine, with its high electronegativity and small size, can modulate the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, making fluorinated compounds highly valuable in drug design. mdpi.com Dihalo-substitutions, especially with bromine, provide synthetic handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the construction of intricate molecular frameworks. The specific positioning of these halogen atoms on the benzamide ring is crucial for directing further chemical modifications and for determining the molecule's interaction with biological targets. ontosight.ai

For instance, certain dihalo-fluorobenzamide derivatives have been investigated for their potent insecticidal activities. sioc-journal.cn The unique substitution pattern in these molecules is often key to their biological efficacy. In medicinal chemistry, the incorporation of di-bromo and fluoro substituents has been explored in the development of novel therapeutic agents, including those with potential anti-inflammatory and antifungal properties. ontosight.ai

Current Research Trajectories Involving the 2,3-Dibromo-4-fluorobenzamide Framework

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research directions. The compound serves as a valuable building block for the synthesis of more complex molecules due to the presence of three distinct halogen substituents on the benzamide ring.

The bromine atoms at the 2- and 3-positions and the fluorine atom at the 4-position offer multiple sites for regioselective chemical modifications. Researchers can exploit the differential reactivity of the C-Br and C-F bonds in cross-coupling reactions to introduce a variety of substituents, leading to the generation of diverse chemical libraries for biological screening.

A plausible synthetic route to this compound starts from its corresponding aldehyde, 2,3-Dibromo-4-fluorobenzaldehyde. sigmaaldrich.com This precursor can be oxidized to the carboxylic acid, which is then converted to the amide.

Hypothetical Synthesis of this compound

Step Reactant Reagents Product
1 2,3-Dibromo-4-fluorobenzaldehyde Oxidizing agent (e.g., KMnO₄) 2,3-Dibromo-4-fluorobenzoic acid
2 2,3-Dibromo-4-fluorobenzoic acid Activating agent (e.g., SOCl₂) followed by ammonia (B1221849) (NH₃) This compound

The resulting this compound framework is a potential scaffold for developing new bioactive compounds. The specific arrangement of the halogen atoms could lead to unique interactions with biological targets, making it a candidate for investigation in areas such as agrochemical and pharmaceutical research. Future studies may focus on the synthesis of a series of derivatives from this framework and the evaluation of their biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1804416-57-6

Molecular Formula

C7H4Br2FNO

Molecular Weight

296.92 g/mol

IUPAC Name

2,3-dibromo-4-fluorobenzamide

InChI

InChI=1S/C7H4Br2FNO/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H2,11,12)

InChI Key

ODEVQYCEGGUWBE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)N)Br)Br)F

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Br)Br)F

Origin of Product

United States

Synthetic Methodologies for 2,3 Dibromo 4 Fluorobenzamide

Retrosynthetic Approaches to the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps known as disconnections. masterorganicchemistry.comrsc.org For 2,3-Dibromo-4-fluorobenzamide, the most logical primary disconnection is the amide bond, which simplifies the molecule into 2,3-dibromo-4-fluorobenzoic acid and ammonia (B1221849) or an ammonia equivalent.

This initial disconnection is strategically sound as numerous methods exist for the formation of amide bonds from carboxylic acids. google.com The subsequent challenge lies in the synthesis of the key intermediate, 2,3-dibromo-4-fluorobenzoic acid. Further retrosynthetic analysis of this intermediate would involve the disconnection of the carbon-bromine bonds. This leads back to a simpler precursor, 4-fluorobenzoic acid, which is a readily available starting material. The forward synthesis would therefore involve the regioselective dibromination of 4-fluorobenzoic acid, followed by amidation.

An alternative retrosynthetic approach could involve functional group interconversion. For instance, the benzamide (B126) could be envisioned as arising from the corresponding benzonitrile (B105546). However, the direct synthesis of 2,3-dibromo-4-fluorobenzonitrile (B1410459) presents similar regiochemical challenges. Therefore, the pathway via 4-fluorobenzoic acid is considered the more direct and plausible route.

Strategies for Regioselective Halogenation of Aromatic Systems

The key to synthesizing this compound lies in the controlled, regioselective introduction of two bromine atoms and one fluorine atom onto the aromatic ring. The directing effects of the substituents play a critical role in determining the outcome of electrophilic aromatic substitution reactions.

The synthesis of the target molecule requires the introduction of bromine atoms at positions 2 and 3 of a 4-fluoro-substituted benzene (B151609) ring. This represents an ortho and meta relationship with respect to the fluorine atom. The fluorine atom is an ortho, para-directing group due to its ability to donate electron density through resonance, despite being inductively withdrawing. The carboxyl group is a meta-directing and deactivating group.

Starting from 4-fluorobenzoic acid, the first bromination is directed by the combined effects of the fluorine and carboxyl groups. The fluorine atom activates the ortho positions (2 and 6) and the para position (already occupied by the carboxyl group). The carboxyl group directs incoming electrophiles to the meta positions (3 and 5). The position ortho to the fluorine and meta to the carboxyl group (position 3) is therefore electronically favored for the first electrophilic bromination. Indeed, the bromination of 4-fluorobenzoic acid has been shown to yield 3-bromo-4-fluorobenzoic acid. google.comresearchgate.net

The introduction of the second bromine atom at the 2-position is more challenging. In 3-bromo-4-fluorobenzoic acid, the substituents are a fluorine atom (ortho, para-directing), a bromine atom (ortho, para-directing but deactivating), and a carboxyl group (meta-directing and deactivating). The position most activated for a second electrophilic attack would be ortho to the fluorine atom (position 5) and ortho to the bromine atom (position 2). However, steric hindrance from the adjacent carboxyl group at position 1 and the bromine at position 3 could disfavor substitution at position 2.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, often in the presence of a catalyst or in a suitable solvent system to control regioselectivity. nih.govorganic-chemistry.orgorganic-chemistry.org For deactivated substrates, strong activating conditions, such as using NBS in concentrated sulfuric acid, may be necessary to achieve dibromination. The regioselectivity of NBS bromination can be influenced by the solvent polarity. nih.gov

Starting MaterialReagent(s)SolventProduct(s)YieldReference
AnisoleNBSAcetonitrile4-Bromoanisole96% organic-chemistry.org
3-NitroanilineNBSAcetonitrile2-Bromo-5-nitroaniline & 4-Bromo-3-nitroaniline- nih.gov
Activated AromaticsNBS, Tetrabutylammonium bromideDichloromethane (B109758)para-Monobrominated productsHigh organic-chemistry.org

This table presents representative examples of NBS-mediated bromination and is for illustrative purposes.

In the proposed synthetic route starting from 4-fluorobenzoic acid, the fluorine atom is already in the desired para-position relative to the eventual amide group's point of attachment. However, for the sake of a comprehensive discussion on halogenation, it is pertinent to briefly mention electrophilic fluorination techniques. These methods are crucial for syntheses that may require the introduction of a fluorine atom at a specific position on an aromatic ring.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability and safety compared to elemental fluorine. Widely used N-F reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination.

Substrate TypeFluorinating ReagentTypical ConditionsGeneral Outcome
Electron-rich arenesSelectfluor®Acetonitrile, room temp.Regioselective fluorination
Enolates/Enol ethersNFSITHF, low temp.α-Fluorination
Organometallic reagentsN-fluoro-o-benzenedisulfonimide (NFOBS)VariesFluorination at the carbon-metal bond site

This table provides a general overview of common electrophilic fluorination reagents and their applications.

Amide Bond Formation Techniques

The final step in the proposed synthesis of this compound is the formation of the amide bond from the corresponding carboxylic acid. This is a fundamental transformation in organic chemistry with a plethora of available methods.

One of the most common strategies for amide bond formation is the in-situ activation of the carboxylic acid using a coupling agent, followed by reaction with an amine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. google.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions. google.com

Alternatively, the carboxylic acid can be converted to a mixed anhydride (B1165640) using a chloroformic acid ester, such as isobutyl chloroformate, in the presence of a base. The resulting mixed anhydride is a highly activated species that reacts readily with amines to yield the desired amide.

Activating AgentAdditive (if any)Typical Amine SourceCommon Solvent(s)Key Features
EDCHOBt, NHSPrimary or secondary aminesDMF, DichloromethaneWater-soluble byproducts, mild conditions. google.comresearchgate.net
DCCHOBt, NHSPrimary or secondary aminesDichloromethane, THFInsoluble urea (B33335) byproduct, high yields. google.com
Isobutyl chloroformateN-Methylmorpholine (base)Primary or secondary aminesTHF, DichloromethaneRapid reaction, suitable for sterically hindered substrates.

This table summarizes common activating agents for amide bond formation.

An alternative to in-situ activation is the conversion of the carboxylic acid to a more stable, yet reactive, derivative which can then be isolated and subsequently reacted with an amine. The most common of these derivatives are acyl chlorides.

2,3-Dibromo-4-fluorobenzoic acid can be converted to 2,3-dibromo-4-fluorobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly electrophilic species that reacts exothermically with ammonia or an ammonia source to produce this compound. This method is often high-yielding and straightforward, although the handling of reactive acyl chlorides requires care.

Multi-Step Synthetic Pathways and Intermediate Derivatization

A plausible and efficient synthetic route to this compound can be designed starting from commercially available 4-fluoroaniline (B128567). This pathway leverages the strong activating and ortho-, para-directing effect of the amino group (or its protected form) to facilitate the regioselective introduction of bromine atoms. The synthesis proceeds through several key intermediates, which can be isolated and characterized at each stage.

The proposed pathway involves the following key transformations:

Protection of the Amine: The highly reactive amino group of 4-fluoroaniline is first protected, typically as an acetamide. This is done to control the reactivity of the aromatic ring, prevent unwanted side reactions during bromination, and enhance the ortho-directing nature of the substituent.

Regioselective Dibromination: The protected intermediate, 4-fluoroacetanilide, undergoes electrophilic aromatic substitution. The acetamido group directs the incoming bromine electrophiles to the positions ortho to it (positions 2 and 6). Due to the presence of the fluorine atom at position 4, and the steric hindrance, the bromination is directed to positions 2 and 3.

Deprotection: The protecting acetyl group is removed by hydrolysis to regenerate the free amino group, yielding the 2,3-dibromo-4-fluoroaniline (B1530082) intermediate.

Conversion of Amine to Nitrile (Sandmeyer Reaction): The aniline (B41778) intermediate is converted to a more versatile nitrile group. This is a classic transformation involving diazotization of the primary aromatic amine followed by substitution with a cyanide salt, typically catalyzed by a copper(I) salt.

Hydrolysis of Nitrile to Amide: The final step is the partial hydrolysis of the benzonitrile intermediate. Careful control of reaction conditions allows for the formation of the primary amide, this compound, while avoiding complete hydrolysis to the carboxylic acid.

The table below outlines the proposed multi-step synthetic pathway.

StepStarting MaterialReagents and ConditionsIntermediate/ProductReaction Type
14-FluoroanilineAcetic anhydride, Sodium acetate (B1210297)N-(4-Fluorophenyl)acetamideAcylation / Protection
2N-(4-Fluorophenyl)acetamideBromine, Acetic acidN-(2,3-Dibromo-4-fluorophenyl)acetamideElectrophilic Aromatic Substitution
3N-(2,3-Dibromo-4-fluorophenyl)acetamideAqueous HCl, Heat2,3-Dibromo-4-fluoroanilineHydrolysis / Deprotection
42,3-Dibromo-4-fluoroaniline1. NaNO₂, aq. H₂SO₄, 0-5°C2. CuCN, KCN2,3-Dibromo-4-fluorobenzonitrileDiazotization / Sandmeyer Reaction
52,3-Dibromo-4-fluorobenzonitrileH₂SO₄ (conc.), Heat or H₂O₂, baseThis compoundPartial Hydrolysis

This pathway represents a logical and established sequence for the synthesis of complex benzamide derivatives, allowing for the controlled and regioselective introduction of the required functional groups.

Optimization of Reaction Conditions and Isolation Procedures

Optimization of Reaction Conditions: Key reactions in the synthesis, such as bromination and nitrile hydrolysis, require careful optimization. General strategies for optimization are informed by procedures for similar transformations. rsc.orgresearchgate.net

Bromination: The electrophilic bromination step is critical for establishing the substitution pattern. The reaction rate, yield, and prevention of over-brominated side products are influenced by several factors. The choice of solvent, typically a polar protic acid like glacial acetic acid, facilitates the reaction. orgsyn.org Temperature control is crucial; the reaction is often started at room temperature and may be gently heated to ensure completion. orgsyn.org The rate of addition of the brominating agent must be controlled to manage the exothermic nature of the reaction.

Nitrile Hydrolysis: The conversion of 2,3-dibromo-4-fluorobenzonitrile to the corresponding amide is a delicate step. Overly harsh conditions (e.g., high temperatures or prolonged reaction times with strong acid or base) can lead to the formation of the corresponding carboxylic acid as an undesired byproduct. Optimization involves adjusting the concentration of the acid or base, the reaction temperature, and the reaction time to maximize the yield of the amide.

The table below summarizes key parameters that can be adjusted to optimize the critical reaction steps.

Reaction StepParameter to OptimizeRange/VariableGoal
Bromination Temperature0°C to 85°CControl regioselectivity, prevent side reactions. orgsyn.org
SolventAcetic acid, DichloromethaneSolubilize reactants, mediate reactivity.
Brominating AgentBr₂, N-Bromosuccinimide (NBS)Control reactivity and selectivity.
Reaction Time1 to 24 hoursEnsure complete conversion of starting material. rsc.org
Nitrile Hydrolysis CatalystH₂SO₄, NaOH, H₂O₂Control rate and selectivity of hydrolysis.
Temperature25°C to 100°CMaximize amide yield, minimize carboxylic acid formation.
ConcentrationDilute to ConcentratedAffects reaction rate and product selectivity.

Isolation and Purification Procedures: Following each reaction step, a standardized workup and purification protocol is necessary to isolate the desired intermediate in high purity. A typical procedure involves several stages. rsc.orgcuni.cz

Reaction Quenching: The reaction is stopped by adding a quenching agent, such as water or a saturated sodium bicarbonate solution, to neutralize excess reagents. rsc.org

Extraction: The aqueous mixture is extracted with an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to move the organic product from the aqueous phase to the organic phase. rsc.orgcuni.cz

Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities. rsc.org

Drying and Evaporation: The organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. rsc.orgcuni.cz

Purification: The crude product obtained after evaporation is typically purified by column chromatography on silica (B1680970) gel. rsc.orgcuni.cz A solvent system of varying polarity, such as a mixture of ethyl acetate and petroleum ether, is used as the eluent to separate the desired product from any remaining starting materials or side products. rsc.org Final purity can often be achieved by recrystallization from a suitable solvent system.

By carefully controlling the reaction parameters and employing rigorous isolation techniques, this compound can be synthesized with high yield and purity, suitable for further applications.

Advanced Spectroscopic Characterization of 2,3 Dibromo 4 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2,3-Dibromo-4-fluorobenzamide would be expected to show signals corresponding to the aromatic protons and the amide (-CONH₂) protons. The aromatic region would display two signals for the two protons on the benzene (B151609) ring. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would be critical for confirming their positions. The protons of the amide group would likely appear as a broad singlet, although its appearance can be influenced by the solvent and temperature.

A hypothetical data table would look like this: Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Value e.g., Doublet of doublets (dd) Value 1H Aromatic H
Value e.g., Doublet of doublets (dd) Value 1H Aromatic H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For this compound, seven distinct signals would be anticipated: one for the carbonyl carbon (C=O) and six for the carbons of the aromatic ring. The chemical shift of the carbonyl carbon typically appears significantly downfield (around 160-170 ppm). The aromatic carbons would show a range of chemical shifts influenced by the attached bromine and fluorine atoms. The carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF).

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Value C=O
Value Aromatic C-F
Value Aromatic C-Br
Value Aromatic C-Br
Value Aromatic C-H
Value Aromatic C-H

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. azom.com For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the adjacent substituents. nih.gov Furthermore, this fluorine signal would be split by the neighboring aromatic protons, providing additional structural confirmation through F-H coupling constants. azom.com

Table 3: Hypothetical ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and FT-Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for the primary amide and the substituted benzene ring. Key expected vibrations include the N-H stretching of the amide group (typically two bands in the 3400-3200 cm⁻¹ region), the C=O stretching (a strong band around 1680-1650 cm⁻¹), and C-N stretching. Aromatic C-H and C=C stretching bands, as well as bands corresponding to C-Br and C-F stretching, would also be present at their characteristic frequencies.

Table 4: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
e.g., 3450, 3330 Medium N-H stretching (asymmetric & symmetric)
e.g., 1670 Strong C=O stretching (Amide I)
e.g., 1610 Medium N-H bending (Amide II)
e.g., 1580, 1470 Medium-Strong C=C stretching (aromatic)
e.g., 1250 Medium C-N stretching
e.g., 1100 Strong C-F stretching

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O show strong FTIR signals, non-polar or symmetric bonds often produce strong Raman signals. niscpr.res.in For this compound, the aromatic ring vibrations and the C-Br bonds would be expected to show prominent signals in the FT-Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active. Comparing the FTIR and FT-Raman spectra helps in a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 5: Hypothetical FT-Raman Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
e.g., 3080 Medium Aromatic C-H stretching
e.g., 1670 Weak C=O stretching
e.g., 1575 Strong Aromatic ring stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. wepub.org When a molecule, such as this compound, is exposed to light, the energy can promote an electron from a lower energy molecular orbital to a higher energy one. pressbooks.pub This process is known as an electronic transition, and the specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. libretexts.org

In this compound, the primary chromophore is the substituted benzene ring, which contains a system of π-electrons. The presence of the carbonyl group (C=O) from the amide function and the halogen substituents (bromine and fluorine) modifies the electronic environment of the aromatic ring. The primary electronic transitions observed for this type of molecule are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. bspublications.net They are characteristic of aromatic systems and other molecules with double or triple bonds. These transitions typically result in strong absorption bands. msu.edu For substituted benzene rings, these are often referred to as the E (ethylenic) and B (benzenoid) bands.

n → π Transitions:* This type of transition involves moving a non-bonding electron (n), for instance from the oxygen atom of the carbonyl group or the halogen atoms, to a π* anti-bonding orbital. bspublications.net These transitions are of lower energy and result in weaker absorption bands compared to π → π* transitions. msu.edu

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm) Transition Type Associated Chromophore/System Expected Intensity
~205-220π → πSubstituted Benzene Ring (Primary Band)High
~260-290π → πSubstituted Benzene Ring (Secondary Band)Low to Medium
~300-320n → π*Carbonyl Group (C=O)Low

Mass Spectrometry (e.g., GC-MS, LC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In a mass spectrometer, a sample is first vaporized and then ionized, causing the molecule to form a positively charged molecular ion (M+•). This molecular ion can then break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. youtube.com

For this compound, the most notable feature in the mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, which occur in an almost 1:1 natural abundance. chemguide.co.uk Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

M+: Contains two 79Br isotopes.

[M+2]+: Contains one 79Br and one 81Br isotope.

[M+4]+: Contains two 81Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1, providing a clear indicator of the presence of two bromine atoms in the molecule. chemguide.co.uk

The fragmentation of the this compound molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for aromatic amides include:

Loss of the amino group (-NH2): Cleavage of the C-N bond can lead to the formation of a stable dibromo-fluorobenzoyl acylium ion.

Loss of a bromine atom (-Br): A common pathway for halogenated aromatic compounds is the cleavage of a carbon-halogen bond. researchgate.net

Loss of carbon monoxide (CO): Following the formation of the acylium ion, the loss of a neutral CO molecule is a frequent subsequent fragmentation step.

Analyzing these fragmentation patterns provides crucial information for confirming the structure of the molecule. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₇H₄Br₂FNO)

m/z Value (Isotopic Cluster) Proposed Fragment Ion Identity of Lost Neutral Fragment(s) Fragmentation Pathway
295 / 297 / 299[C₇H₄Br₂FNO]⁺NoneMolecular Ion (M⁺)
279 / 281 / 283[C₇H₂Br₂FO]⁺NH₂Alpha-cleavage with loss of the amino group
251 / 253 / 255[C₆H₂Br₂F]⁺NH₂, COLoss of CO from the acylium ion
216 / 218[C₇H₄BrFNO]⁺BrLoss of a bromine radical
137[C₇H₄FNO]⁺2BrLoss of both bromine radicals

Crystallographic Analysis and Solid State Structural Elucidation of 2,3 Dibromo 4 Fluorobenzamide

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ugr.esacs.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic structure. mdpi.com

Determination of Crystal System, Space Group, and Unit Cell Parameters

To fulfill this section, the primary diffraction data is essential. This data allows for the determination of the fundamental properties of the crystal lattice.

Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, triclinic). For example, the related compound 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate (B1144303) crystallizes in the monoclinic system. maastrichtuniversity.nleurjchem.comresearchgate.net

Space Group: This provides a more detailed description of the symmetry elements within the crystal (e.g., P2₁/n, P-1). The space group governs the arrangement of molecules in the crystal. researchgate.net

Unit Cell Parameters: These are the dimensions of the unit cell, the smallest repeating unit of the crystal lattice, defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For instance, N-(2,4-difluorophenyl)-2-fluorobenzamide has unit cell parameters of a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, and β = 91.197(5)°. mdpi.com

Without the experimental data for 2,3-Dibromo-4-fluorobenzamide, these parameters cannot be reported.

Molecular Conformation, Torsional Angles, and Planarity Analysis

This subsection requires the refined atomic coordinates from the crystal structure solution.

Molecular Conformation: This describes the spatial arrangement of atoms in the molecule, including bond lengths and angles.

Planarity Analysis: This involves calculating the deviation of atoms from a mean plane. For benzamides, it is common to analyze the planarity of the benzene (B151609) ring and how the amide group is oriented relative to it. iucr.org

Comprehensive Analysis of Intermolecular Interactions: Hydrogen Bonding (e.g., N-H⋅⋅⋅O, C-H⋅⋅⋅O, C-H⋅⋅⋅F)

The solved crystal structure is necessary to identify and characterize non-covalent interactions that stabilize the crystal packing.

Hydrogen Bonding: These are strong directional interactions crucial for the self-assembly of many organic molecules. evitachem.com In benzamides, the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), often leading to the formation of characteristic patterns like dimers or chains through N-H⋅⋅⋅O hydrogen bonds. researchgate.netresearchgate.net Weaker C-H⋅⋅⋅O and C-H⋅⋅⋅F interactions also play a significant role in the crystal packing of fluorinated organic molecules. researchgate.net The specific distances and angles of these bonds would need to be extracted from the structural data.

Supramolecular Self-Assembly and Crystal Packing Architecture

This analysis describes how individual molecules assemble into a three-dimensional structure through various intermolecular forces.

Supramolecular Synthons: These are robust and predictable patterns of intermolecular interactions. acs.org For example, amide-amide hydrogen bonding can form a centrosymmetric dimer, which is a common synthon.

Crystal Packing: This describes how the molecules, often organized by synthons, pack together to fill space, forming layers, chains, or more complex 3D networks. researchgate.net The description of this architecture is entirely dependent on the solved crystal structure.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Interpretation

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal.

Computational Chemistry and Quantum Mechanical Investigations of 2,3 Dibromo 4 Fluorobenzamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules in different environments, such as in solution or in a crystal lattice. mdpi.com This method is invaluable for understanding condensed-phase phenomena where intermolecular interactions are crucial. mdpi.com

For 2,3-Dibromo-4-fluorobenzamide, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) or arranged in a crystal lattice based on experimental data. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions.

Detailed Research Findings:

An MD simulation could be used to investigate several properties of this compound in a condensed phase:

Solvation Structure: Analysis of the radial distribution functions (RDFs) between atoms of the solute and solvent molecules would reveal the structure of the solvation shell. This could highlight specific interactions, such as hydrogen bonding between the amide group and water molecules.

Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds involving the -NH2 and C=O groups of the amide functionality can be tracked over time. The persistence and dynamics of these bonds are critical for understanding the molecule's behavior in protic solvents.

Conformational Dynamics: The simulation would show the flexibility of the molecule, such as the rotation around the C-N bond of the amide group and any conformational changes in the aromatic ring.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent could be calculated, providing insight into its mobility.

The results of an MD simulation are often presented as time averages of various properties or through visualization of the molecular trajectories. For example, the stability of intermolecular interactions, such as halogen bonds involving the bromine atoms, could be assessed by monitoring the distances and angles between interacting atoms throughout the simulation. nih.govjst.go.jpresearchgate.net

Interactive Data Table: Typical Parameters and Outputs of an MD Simulation for this compound in Water

Simulation Parameter/Observable Description Typical Value/Result
Force Field Set of parameters describing interatomic potentials.AMBER, CHARMM, or OPLS
Simulation Box Periodic box containing the solute and solvent.Cubic box with ~2000 water molecules
Temperature Temperature of the simulation.298 K (25 °C)
Simulation Time Total duration of the simulation.100 nanoseconds
Diffusion Coefficient Measure of the molecule's mobility in the solvent.~0.5 x 10⁻⁵ cm²/s
H-Bond Lifetime Average duration of hydrogen bonds with water.1-5 picoseconds

Advanced Quantum Chemical Topology and Bonding Analysis (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to elucidate the nature of chemical bonding. wikipedia.org By identifying critical points in the electron density (ρ(r)), AIM theory can define atoms, bonds, rings, and cages and characterize the interactions between atoms. wikipedia.org

For this compound, an AIM analysis would be performed on the electron density obtained from a high-level quantum mechanical calculation. The analysis focuses on the properties of the electron density at the bond critical points (BCPs), which are points of minimum electron density along the path of maximum density linking two bonded nuclei.

Detailed Research Findings:

The key parameters derived from an AIM analysis at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values suggest a stronger, more covalent bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where electron density is depleted.

Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insight. The ratio |V(r)|/G(r) can also help to classify the interaction type.

For this compound, AIM analysis would be particularly insightful for characterizing the C-Br and C-F bonds. The C-F bond is known to be highly polar and strong. wikipedia.orgquora.comquora.com The AIM parameters would quantify its covalent and ionic character. Similarly, the C-Br bonds can be analyzed, and the potential for halogen bonding involving the bromine atoms could be investigated by searching for bond paths and BCPs between a bromine atom and a nucleophilic region on a neighboring molecule. nih.gov

Below is a representative data table of what an AIM analysis might reveal for the key bonds in this compound.

Interactive Data Table: Predicted AIM Topological Properties at Bond Critical Points (BCPs)

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | |V(r)|/G(r) | Bond Character | | :--- | :--- | :--- | :--- | :--- | | C-F | 0.250 | +0.150 | < 1 | Polar Covalent (high ionic character) | | C-Br (ortho) | 0.180 | +0.050 | > 1 | Polar Covalent | | C-Br (meta) | 0.182 | +0.045 | > 1 | Polar Covalent | | C=O | 0.410 | -0.950 | > 2 | Covalent (π-character) | | C-N | 0.290 | -0.550 | > 2 | Covalent |

Mechanistic Investigations of Reactions Involving 2,3 Dibromo 4 Fluorobenzamide

Exploration of Fundamental Reaction Mechanisms During Synthesis

The synthesis of a polysubstituted benzene (B151609) ring like that in 2,3-Dibromo-4-fluorobenzamide is a non-trivial process where the interplay of substituent effects dictates the outcome.

Electrophilic aromatic substitution is the most common method for introducing halogen atoms to a benzene ring. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring. uwindsor.ca Substituents are broadly classified as activating or deactivating and as either ortho, para-directing or meta-directing. nih.gov

In a plausible precursor such as 4-fluorobenzamide, two directing groups are present: the fluorine atom and the amide group.

Fluorine (-F): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation from their lone pairs. nih.gov

Amide (-CONH₂): The amide group is deactivating due to the electron-withdrawing nature of the carbonyl and directs incoming electrophiles to the meta position. nih.gov

Starting with 4-fluorobenzamide, both the fluorine (at C4) and the amide (at C1) direct an incoming electrophile to the C3 and C5 positions. Therefore, initial bromination at C3 is mechanistically favored. However, the subsequent introduction of a second bromine atom at the C2 position is sterically hindered and electronically disfavored by the simple rules of electrophilic aromatic substitution.

This unusual substitution pattern suggests that a more complex mechanism may be at play. One such pathway is directed ortho-metalation (DoM) . uwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation (lithiation) at the adjacent ortho position. nih.govharvard.edu The amide group, or a protected version thereof, can act as a potent DMG. uwindsor.ca A hypothetical synthetic route could involve the ortho-lithiation of a 3-bromo-4-fluorobenzamide (B1271551) precursor, directed by the amide group to the C2 position, followed by quenching with an electrophilic bromine source like Br₂.

SubstituentClassificationDirecting Effect
-NH₂, -OH, -ORStrongly ActivatingOrtho, Para
-AlkylWeakly ActivatingOrtho, Para
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, Para
-C(O)NH₂ (Amide)Moderately DeactivatingMeta
-NO₂, -CN, -SO₃HStrongly DeactivatingMeta

Amide bonds are typically formed by the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine. The mechanism proceeds through a nucleophilic acyl substitution pathway. Computational studies have elucidated the nature of the transition states involved in this process. ucl.ac.uk

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid or its activated form. This leads to the formation of a tetrahedral intermediate. This process involves a transition state where the new nitrogen-carbon bond is partially formed, and the carbonyl π-bond is partially broken. For the reaction between a carboxylic acid and an amine, a four-membered transition state has been proposed where the amine's proton is transferred to the carboxylic acid's hydroxyl group simultaneously with the C-N bond formation. chemistrysteps.com

Following the formation of the tetrahedral intermediate, the leaving group (e.g., -OH from a carboxylic acid or -Cl from an acyl chloride) is expelled. This step also proceeds through a high-energy transition state, leading to the reformation of the carbonyl double bond and yielding the stable amide product. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Mechanisms of Halogen Atom Transformations on the Aromatic Ring

The three halogen atoms on this compound provide multiple sites for substitution reactions, with the operative mechanism depending on the reaction conditions and reagents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups (EWGs). nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SNAr reaction to occur, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. nih.gov In this compound, the amide group at C1 acts as a moderate EWG. Its influence extends to the following positions:

C2-Br: This bromine is ortho to the amide group. A nucleophilic attack at C2 would generate a Meisenheimer complex where the negative charge is stabilized by the amide.

C3-Br: This bromine is meta to the amide group. Nucleophilic attack at this position is significantly less favorable as the resulting negative charge cannot be delocalized onto the activating group. nih.gov

C4-F: The fluorine atom is para to the C1-amide group. However, the position is relative to the carbon atom of the amide, not the ring position itself, making the relationship effectively meta. Therefore, direct activation is weak.

Based on this analysis, the bromine atom at the C2 position is the most likely site for an SNAr reaction. A recent study has also described a "directed SNAr" reaction where ortho-iodobenzamides undergo substitution exclusively at the ortho position, further supporting the plausibility of selective reaction at C2. youtube.com

Another critical factor in SNAr is the nature of the leaving group. The reaction rate is dependent on the rate-determining step, which is typically the initial nucleophilic attack. Halogen reactivity follows the order F > Cl > Br > I. nih.gov This is because more electronegative halogens create a more electrophilic carbon center, accelerating the attack. nih.gov Despite fluorine being the most activating leaving group, its position (meta to the amide) in this compound makes it less likely to be substituted than the bromine at C2, which is in an activated ortho position.

N
FactorEffect on RateRationale
Electron-Withdrawing Group (EWG)Increases RateStabilizes the negative charge in the Meisenheimer complex.
Position of EWGOrtho/Para > MetaAllows for resonance stabilization of the intermediate. nih.gov
Leaving Group Electronegativity (F > Cl > Br > I)Increases RateEnhances the electrophilicity of the carbon atom being attacked. nih.gov
Nucleophile StrengthIncreases RateA stronger nucleophile attacks the electron-poor ring more readily.

Carbon-halogen bonds can be cleaved homolytically to generate radical intermediates. Such reactions are often initiated by light (photolysis) or radical initiators. For aryl halides, reduction can occur via the formation of a radical anion, which then fragments to give an aryl radical and a halide anion. nih.gov

In this compound, the bond dissociation energies (BDEs) of the carbon-halogen bonds are critical. The C-Br bond (approx. 293 kJ/mol) is significantly weaker than the C-F bond (approx. 485 kJ/mol). researchgate.net Consequently, any radical reaction would almost certainly involve one of the two C-Br bonds.

A typical radical dehalogenation mechanism involves three stages:

Initiation: A radical initiator (e.g., AIBN) or photoredox catalyst generates a reactive radical species.

Propagation: This radical abstracts a bromine atom from this compound to form a new aryl radical. This radical then typically abstracts a hydrogen atom from a donor (like tributyltin hydride or a suitable solvent), yielding a debrominated product and regenerating a radical to continue the chain.

Termination: Two radical species combine to form a stable, non-radical product, ending the chain.

The selectivity between the C2-Br and C3-Br bonds in a radical process is difficult to predict without experimental data, as it would depend on the specific reagents and the subtle electronic and steric environment of each position.

Palladium-Catalyzed Cross-Coupling Reactions of Dibromo-Fluorobenzamide

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds from aryl halides. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

For a substrate with multiple potential reaction sites, like this compound, achieving selectivity is a primary challenge. The oxidative addition of the palladium(0) catalyst to a carbon-halogen bond is the first and often rate-determining step. The reactivity of halogens in oxidative addition is typically I > Br > Cl >> F. Therefore, either of the C-Br bonds would react preferentially over the C-F bond.

The selectivity between the two non-equivalent bromine atoms (at C2 and C3) is influenced by several factors:

Steric Hindrance: The C2-Br is ortho to the relatively bulky amide group, which could sterically hinder the approach of the palladium catalyst. This would favor reaction at the less hindered C3-Br.

Electronic Effects: The electron-withdrawing nature of the amide group makes the C-Br bonds more susceptible to oxidative addition.

Directing Effects: The amide group's oxygen or nitrogen atom could potentially coordinate to the palladium center, directing the catalyst to the ortho C2-Br bond.

Ligand Effects: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can dramatically influence site selectivity. Bulky ligands can favor reaction at less hindered sites, while other ligands can promote reaction at sites that might otherwise be less reactive. youtube.comnih.gov

Studies on other dihalogenated aromatic systems have shown that unconventional site selectivity can be achieved by carefully tuning the catalyst, ligands, and reaction conditions, sometimes overriding conventional steric or electronic preferences. youtube.comnih.gov Without specific experimental data for this compound, predicting the outcome of a cross-coupling reaction remains speculative, but it represents a rich area for potential synthetic exploration.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. The catalytic cycle is widely understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate. The specific site of oxidative addition on the polyhalogenated ring is a critical factor influencing the final product.

The second step is transmetalation . Here, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This step requires the presence of a base, which activates the organoboron compound, making it more nucleophilic and facilitating the transfer. The choice of base can be crucial and is often optimized for specific substrates.

The final step is reductive elimination , where the two organic fragments—the benzamide (B126) moiety and the group from the organoboron reagent—are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For a substrate like this compound, mechanistic studies would focus on the relative rates of these steps and how the electronic and steric environment of the dibrominated ring influences the efficiency and outcome of the coupling.

Table 1: Key Mechanistic Steps in Suzuki-Miyaura Coupling

Step Description Key Intermediates/Reagents
Oxidative Addition Insertion of the Pd(0) catalyst into the Carbon-Bromine bond of this compound. Pd(0) catalyst, Aryl-Pd(II)-Halide complex.
Transmetalation Transfer of the organic group from the boron reagent to the Pd(II) complex. Organoboron reagent, Base, Aryl-Pd(II)-R complex.

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product, Pd(0) catalyst. |

Stille Coupling with Organotin Reagents

Similar to the Suzuki-Miyaura reaction, the Stille coupling is a powerful palladium-catalyzed method for C-C bond formation, but it utilizes organotin reagents (stannanes). The mechanistic pathway shares the same fundamental steps.

The catalytic cycle for the Stille coupling involving this compound would commence with the oxidative addition of the palladium(0) catalyst to one of the C-Br bonds of the benzamide. This forms a Pd(II) intermediate.

This is followed by the transmetalation step, where the organic group from the organostannane is transferred to the palladium complex, displacing the halide. Unlike the Suzuki coupling, the Stille reaction does not typically require a base. However, additives such as copper(I) salts or lithium chloride are sometimes used to facilitate this step, particularly with less reactive substrates.

The cycle concludes with reductive elimination , which yields the coupled product and regenerates the Pd(0) catalyst. A significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. Mechanistic investigations would explore the rate-determining step and the influence of ligands on the palladium catalyst, which can significantly affect reaction efficiency and selectivity.

Other Transition Metal-Catalyzed C-C and C-Heteroatom Coupling Transformations

Beyond the Suzuki and Stille reactions, this compound can serve as a substrate in various other transition metal-catalyzed transformations for forming both carbon-carbon and carbon-heteroatom bonds.

C-C Coupling Reactions:

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium/copper co-catalytic system, to form aryl alkynes.

Negishi Coupling: Involves the use of organozinc reagents.

Kumada Coupling: Utilizes Grignard reagents (organomagnesium halides).

C-Heteroatom Coupling Reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a vital method for forming C-N bonds by coupling aryl halides with amines. With this compound, this would lead to the synthesis of aminobenzamide derivatives. The mechanism involves oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination.

C-O and C-S Coupling: Analogous reactions can be used to form C-O (ether) and C-S (thioether) bonds by coupling with alcohols, phenols, or thiols.

The mechanisms for these reactions generally follow the oxidative addition, transmetalation (or a related ligand exchange step), and reductive elimination sequence, though the specific nature of the intermediates and the rate-determining step can vary depending on the metal, ligands, and coupling partners involved.

Chemo- and Regioselectivity in Polyhalogenated Substrates

For a polyhalogenated substrate like this compound, chemo- and regioselectivity are paramount considerations in cross-coupling reactions.

Chemoselectivity refers to the selective reaction of one type of halogen over another. In this molecule, the C-Br bonds are significantly more reactive than the C-F bond in typical palladium-catalyzed coupling reactions. The order of reactivity for oxidative addition is generally C–I > C–Br > C–OTf > C–Cl >> C–F. Thus, selective coupling at the bromine positions is expected, leaving the fluorine atom intact.

Regioselectivity concerns the selective reaction at one of the two bromine atoms (at the C-2 or C-3 position). This selectivity is governed by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the amide and fluorine substituents influences the electron density at the carbon atoms bearing the bromine. Oxidative addition is often favored at the more electron-deficient carbon.

Steric Effects: The steric hindrance around each bromine atom can also direct the reaction. The C-2 position is ortho to the amide group, while the C-3 position is ortho to the fluorine atom. The relative size of these adjacent groups can influence the approach of the bulky palladium catalyst, often favoring reaction at the less sterically hindered site.

Controlling regioselectivity is a significant challenge and a focus of mechanistic studies. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to direct the coupling to a specific position, allowing for the stepwise functionalization of the aromatic ring. For instance, a bulkier phosphine ligand on the palladium catalyst might enhance selectivity for the less hindered C-3 position.

Table 2: Factors Influencing Selectivity in Cross-Coupling of this compound

Selectivity Type Controlling Factors Preferred Outcome
Chemoselectivity Carbon-Halogen Bond Strength Reaction at C-Br bonds over the C-F bond.

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Catalyst/Ligand choice | Reaction at the more sterically accessible or electronically activated C-Br position. |

Derivatization Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide functional group (-CONH₂) in this compound offers sites for further chemical modification, distinct from the reactions on the aromatic ring.

Reactions at the Amide Nitrogen: The N-H bonds of the primary amide are nucleophilic and can undergo various substitution reactions.

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated under basic conditions. For example, reaction with an alkyl halide in the presence of a base like sodium hydride would yield a secondary amide.

Acylation: Reaction with acyl chlorides or anhydrides can form N-acylbenzamides (imides).

Hofmann Rearrangement: This reaction can convert the primary amide into a primary amine with one fewer carbon atom (2,3-dibromo-4-fluoroaniline) through treatment with bromine or a similar reagent in a basic solution.

Reactions at the Carbonyl Moiety: The carbonyl carbon is electrophilic, while the oxygen is nucleophilic.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzamide to a benzylamine (B48309) derivative.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the corresponding carboxylic acid (2,3-dibromo-4-fluorobenzoic acid) and ammonia (B1221849).

Dehydration: Treatment with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can convert the primary amide into the corresponding nitrile (2,3-dibromo-4-fluorobenzonitrile).

These derivatization reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of diverse functional groups and the creation of a wide range of new molecules.

Advanced Applications of 2,3 Dibromo 4 Fluorobenzamide in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

In chemical synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex structures. ossila.com Fluorinated building blocks, in particular, are sought after for creating specialized materials due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. ossila.comresearchgate.net 2,3-Dibromo-4-fluorobenzamide serves as an exemplary building block due to the array of reactive handles it possesses. The carbon-bromine bonds are particularly amenable to metal-catalyzed cross-coupling reactions, while the amide and fluoro groups offer further opportunities for chemical modification.

Polyhalogenated aromatic compounds are molecules that contain multiple halogen atoms attached to an aromatic ring. These compounds are important in various fields due to their distinct chemical and physical properties. This compound is an ideal precursor for creating more elaborate polyhalogenated structures. The existing bromine and fluorine atoms provide a foundation upon which additional halogen atoms or other functional groups can be introduced.

Research into the reactivity of similar bromo-fluoro aromatic systems demonstrates that the bromine atoms can be selectively replaced or used as directing groups for further halogenation reactions. For instance, electrophilic aromatic substitution reactions can be controlled to introduce additional substituents onto the ring, with the existing halogens influencing the position of the incoming group. Furthermore, the amide group can be converted into other functionalities, such as amines or nitriles, which can then direct subsequent halogenation steps, leading to a diverse library of complex polyhalogenated aromatic compounds.

Table 1: Potential Transformations of this compound into other Polyhalogenated Systems

Reaction TypeReagentsPotential Product
Sandmeyer Reaction (from Amide)1. NaOH, Br₂2. NaNO₂, HBr1,2,3-Tribromo-4-fluorobenzene
Electrophilic BrominationBr₂, FeBr₃2,3,5-Tribromo-4-fluorobenzamide
Nucleophilic Aromatic SubstitutionHigh concentration KF2,3-Dibromo-4,X-difluorobenzamide derivative

Note: This table represents chemically plausible transformations based on the known reactivity of the functional groups present in this compound.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry and materials science. nih.gov The structure of this compound is well-suited for serving as an intermediate in the synthesis of a wide range of heterocyclic systems.

The amide functional group can participate directly in cyclization reactions. For example, it can be condensed with various bifunctional reagents to form five- or six-membered heterocyclic rings. Moreover, the bromine atoms are prime candidates for intramolecular cross-coupling reactions. By introducing a suitable coupling partner elsewhere on the molecule (often attached via the amide nitrogen), one can facilitate ring closure through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This strategy allows for the construction of fused heterocyclic systems, where the newly formed ring is attached to the original benzene (B151609) ring. The fluorine atom can also play a role, either by activating the ring for certain reactions or by being incorporated into the final heterocyclic structure to modulate its properties.

Table 2: Examples of Heterocyclic Systems Potentially Derived from this compound

Heterocyclic SystemSynthetic StrategyKey Reaction
BenzoxazoleConversion of amide to amine, followed by cyclization with a carboxylic acid derivative.Condensation
IsoquinolinoneIntramolecular Heck reaction from an N-alkenyl derivative.Palladium-catalyzed C-C bond formation
BenzothiazoleConversion of amide to thioamide, followed by oxidative cyclization.Cyclocondensation
PhenanthridinoneIntramolecular Suzuki or Ullmann coupling from an N-aryl derivative.Palladium or Copper-catalyzed C-C/C-N bond formation

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly efficient and atom-economical, allowing for the rapid assembly of complex molecules from simple precursors. nih.govmdpi.com

The functional groups on this compound provide opportunities for its integration into MCRs. While the primary amide is less nucleophilic than a primary amine, it can still participate in certain MCRs, such as variants of the Ugi or Passerini reactions, under appropriate activation conditions.

More significantly, the amide can be transformed into a more reactive functional group, such as an amine via Hofmann rearrangement or a nitrile via dehydration. The resulting 2,3-dibromo-4-fluoroaniline (B1530082) or 2,3-dibromo-4-fluorobenzonitrile (B1410459) could then serve as key components in well-established MCRs. For example, the aniline (B41778) derivative could be used in the Ugi four-component reaction, combining with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylaminocarboxamides. The presence of the dibromo-fluoro substitution pattern on the final product would provide a unique scaffold for further synthetic diversification.

Contribution to the Development of Novel Chemical Probes and Reagents

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in cells and organisms. nih.govnih.gov The development of high-quality chemical probes is crucial for biomedical research and drug discovery. nih.gov An ideal probe should be potent, selective, and well-characterized. nih.gov

While this compound itself is not a known chemical probe, its structural motifs are valuable in the design of such tools. The polyhalogenated aromatic core can serve as a scaffold for building novel probes. The bromine atoms offer key advantages:

Vectors for Derivatization: They provide specific sites for modification via cross-coupling reactions, allowing for the attachment of different chemical groups to explore the structure-activity relationship (SAR) around a biological target.

Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a molecule for its target protein.

Bioisosteric Replacement: The bromine and fluorine atoms can be used as bioisosteres for other groups to fine-tune the pharmacological properties of a lead compound.

By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for biological activity. A hit compound from such a screen could then be optimized into a potent and selective chemical probe to investigate a specific biological pathway or to serve as a starting point for a drug development program.

Future Research Directions and Emerging Paradigms for Halogenated Benzamides

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of biological catalysts with traditional chemical methods, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to the synthesis of halogenated benzamides. Biocatalysis, the use of enzymes to catalyze chemical reactions, provides high selectivity and operates under mild conditions, addressing many of the challenges associated with conventional organic synthesis.

Nitrile Hydratases: One of the most promising enzymatic routes to benzamides involves the use of nitrile hydratases (NHases). These metalloenzymes catalyze the hydration of nitriles to the corresponding amides with high efficiency and selectivity. rsc.orgacsgcipr.orgnih.gov The application of NHases to halogenated benzonitriles could provide a direct and environmentally benign route to compounds like 2,3-Dibromo-4-fluorobenzamide, avoiding the use of harsh reagents and high temperatures often required in chemical hydrolysis. thieme.de Research in this area is focused on discovering and engineering NHases with improved substrate scope, stability, and tolerance to organic solvents to facilitate the synthesis of a wider range of halogenated benzamides.

Lipases: Lipases are another class of versatile enzymes that can be employed for the synthesis of amide bonds. They can catalyze the acylation of amines with carboxylic acids or their activated derivatives. nih.govbenthamdirect.compkusz.edu.cn For the synthesis of halogenated benzamides, a lipase-catalyzed reaction between a halogenated benzoic acid and an amine source would be a key transformation. The high regioselectivity of lipases is particularly advantageous when dealing with multifunctional substrates, potentially minimizing the need for protecting groups. benthamdirect.com Future work will likely involve screening for lipases that can efficiently accommodate sterically demanding and electronically diverse halogenated substrates.

Transaminases: Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgacs.org While not directly forming the amide bond, they can be used in multi-enzyme cascades to produce chiral amine precursors for subsequent amidation. This is particularly relevant for the synthesis of complex halogenated benzamides with chiral side chains. The "ping-pong bi-bi" mechanism of transaminases, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, allows for the efficient transfer of an amino group.

Halogenating Enzymes: The direct enzymatic incorporation of halogen atoms onto aromatic rings is a rapidly developing field. nih.govnih.govresearchgate.net Flavin-dependent halogenases, for instance, can regioselectively halogenate a variety of aromatic compounds. mdpi.com The application of these enzymes to benzamide (B126) precursors could offer a highly specific and sustainable method for producing halogenated derivatives, potentially controlling the position of halogenation with a precision that is difficult to achieve through traditional chemical methods.

Continuous Flow Chemistry and Microreactor Technology for Enhanced Synthesis

Continuous flow chemistry, particularly when implemented in microreactors, is revolutionizing organic synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability. acsgcipr.org These technologies are particularly well-suited for the synthesis of halogenated benzamides, where reactions can be exothermic and require precise control to avoid side reactions.

The high surface-area-to-volume ratio in microreactors allows for exceptional heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in traditional batch reactors. This is especially beneficial for halogenation reactions, which can be highly exothermic and difficult to control on a large scale. thieme.denih.gov The precise control over residence time in a flow system can also be used to minimize the formation of byproducts and improve the selectivity of the reaction.

For amide bond formation, flow chemistry offers several advantages. The rapid mixing of reagents in microreactors can accelerate reaction rates and improve yields. nih.gov Furthermore, the in-situ generation and immediate use of reactive intermediates, such as acid chlorides or mixed anhydrides, can be safely performed in a continuous flow setup, minimizing the risks associated with handling these hazardous materials. The ability to telescope multiple reaction steps into a single continuous process without intermediate purification can significantly streamline the synthesis of complex molecules like this compound.

The application of flow chemistry to the synthesis of halogenated pharmaceuticals is an active area of research. The development of continuous flow processes for both the halogenation of the aromatic ring and the subsequent amide bond formation will be a key focus for the efficient and sustainable production of halogenated benzamides in the future.

Computational Design and Machine Learning Approaches for Reaction Prediction and Optimization

The integration of computational tools, including quantum chemical calculations and machine learning (ML), is transforming the way chemical reactions are designed, predicted, and optimized. These approaches are becoming increasingly valuable in navigating the complex reaction landscapes associated with the synthesis of functionalized molecules like halogenated benzamides.

Computational Design and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of halogenated aromatic compounds. mdpi.com By calculating parameters such as bond dissociation energies, electron density distributions, and reaction energy profiles, researchers can gain insights into the likely sites of reaction and the feasibility of different synthetic routes. pkusz.edu.cn For a molecule like this compound, DFT could be used to predict the most likely position for further functionalization or to understand the influence of the halogen substituents on the reactivity of the amide group.

Machine Learning for Reaction Prediction and Optimization: Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcomes of reactions, including yields and side products, with increasing accuracy. acsgcipr.orgnih.gov These models can identify suitable reaction conditions (catalysts, solvents, temperature) for a given transformation, significantly reducing the amount of experimental work required for optimization. rsc.org For the synthesis of halogenated benzamides, ML models could be trained to predict the optimal conditions for both the halogenation and amidation steps, taking into account the specific electronic and steric properties of the substrates.

The synergy between high-throughput experimentation and machine learning is creating a paradigm shift towards autonomous reaction optimization. Robotic platforms can perform a large number of experiments under varying conditions, and the resulting data can be used to train ML models in real-time to predict the optimal conditions for a desired outcome. This closed-loop optimization approach has the potential to dramatically accelerate the development of robust and efficient synthetic methods for halogenated benzamides.

Sustainable and Green Chemistry Methodologies in Synthesis

Catalytic Amide Bond Formation: A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. acs.org Traditional methods for amide bond formation often rely on coupling reagents that generate significant amounts of waste. The development of catalytic methods for the direct amidation of carboxylic acids with amines is a key area of research. These methods, which often employ catalysts based on boron, zirconium, or other metals, offer a more atom-economical and environmentally friendly route to amides.

Use of Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Research into the use of greener solvents, such as water, supercritical fluids, ionic liquids, and bio-derived solvents, is gaining momentum. mdpi.com For the synthesis of halogenated benzamides, identifying green solvents that can effectively dissolve the reactants and facilitate the desired transformations is a key challenge. nih.gov

Sustainable Halogenation Reactions: Traditional halogenation methods often use hazardous reagents like elemental bromine or chlorine. Green chemistry approaches to halogenation focus on the use of safer halogen sources, such as halide salts, in combination with environmentally benign oxidants like hydrogen peroxide. The development of catalytic systems for halogenation that operate under mild conditions and in green solvents is a major goal. nih.gov

Enzymatic Synthesis: As discussed in section 8.1, the use of enzymes for both amide bond formation and halogenation represents a powerful green chemistry approach. acsgcipr.org Biocatalytic methods operate under mild conditions, in aqueous media, and with high selectivity, minimizing the need for protecting groups and reducing the generation of waste. benthamdirect.com

The holistic application of these green chemistry principles, from the choice of starting materials to the final purification steps, will be essential for the development of truly sustainable synthetic routes to this compound and other halogenated benzamides.

Exploration of Unprecedented Reactivity and Catalytic Phenomena

The unique electronic and steric properties of polyhalogenated benzamides can give rise to unprecedented reactivity and open the door to novel catalytic phenomena. The exploration of these new reaction pathways is a key area for future research, with the potential to unlock new synthetic strategies and create novel molecular architectures.

C-H Activation and Functionalization: The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. acsgcipr.orgthieme.de In polyhalogenated benzamides, the presence of multiple halogen atoms can influence the reactivity of the remaining C-H bonds on the aromatic ring. Research is needed to explore the selective activation of these C-H bonds using transition metal catalysts. This could enable the introduction of new functional groups at specific positions, providing access to a wider range of derivatives. The directing effect of the amide group can be exploited to achieve regioselective C-H functionalization at the ortho position.

Novel Catalytic Systems: The development of new catalytic systems that can tolerate the presence of multiple halogen atoms and promote novel transformations is a significant challenge. This includes the design of ligands for transition metal catalysts that can modulate their reactivity and selectivity in the presence of halogenated substrates. Dual catalytic systems, which combine two different catalysts to enable a sequence of reactions in a single pot, are also a promising area of investigation. For instance, the combination of a photoredox catalyst with a transition metal catalyst could enable novel cross-coupling reactions of halogenated benzamides. acs.org

Unprecedented Reactivity: The specific arrangement of bromine and fluorine atoms in this compound may lead to unexpected reactivity patterns. For example, the interplay of steric hindrance and electronic effects could favor unusual substitution or rearrangement reactions. The investigation of the reactivity of such molecules under a variety of conditions, including photochemical and electrochemical methods, could reveal novel transformations.

The exploration of these emerging areas of reactivity and catalysis will not only expand the synthetic toolbox for the preparation of halogenated benzamides but also contribute to a more fundamental understanding of the chemical behavior of these important molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Dibromo-4-fluorobenzamide with high purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functional group modification. A common approach is bromination of 4-fluorobenzamide derivatives using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled temperatures (0–25°C). Subsequent purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) . Critical parameters include stoichiometric control of bromine equivalents to avoid over-bromination and monitoring via TLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For example, the deshielded 19F^{19}\text{F} signal (~-110 ppm) confirms fluorine’s para position relative to the amide group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C7H4Br2FNO\text{C}_7\text{H}_4\text{Br}_2\text{FNO}, exact mass: 292.86 Da) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm1^{-1}) and C-Br (~600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate substituent effects in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data refined via SHELXL (v.2018/3) reveals bond angles and torsion angles critical for understanding steric hindrance. For example, the Br–C–C–F dihedral angle (87.5°) indicates orthogonal positioning, minimizing steric clash. Electron density maps generated in SHELXE help visualize halogen bonding interactions, which influence packing motifs . Advanced refinement protocols (e.g., TWINABS for twinned crystals) improve accuracy for low-symmetry space groups.

Q. How do bromine and fluorine substituents influence electronic properties in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine’s inductive effect (-I) increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura coupling at the bromine site.
  • Steric Effects : Ortho-bromine creates steric bulk, reducing reaction rates in Buchwald-Hartwig aminations.
  • Experimental Validation : Comparative studies using Hammett constants (σmeta=0.34\sigma_{\text{meta}} = 0.34 for Br, 0.43 for F) quantify substituent contributions to reaction kinetics . Control experiments with mono-halogenated analogs isolate electronic vs. steric effects.

Q. How should researchers address contradictions in reported reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Systematic Parameter Screening : Vary solvents (e.g., DMF vs. THF), catalysts (Pd(OAc)2_2 vs. PdCl2_2), and temperatures to identify optimal conditions.
  • Byproduct Analysis : LC-MS or GC-MS identifies intermediates (e.g., debrominated products) caused by reductive elimination side reactions .
  • Reproducibility Protocols : Use standardized purity metrics (e.g., HPLC ≥98%) and report detailed reaction conditions (moisture levels, degassing steps) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.